molecular formula C11H15F3N2O B2569206 N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 2130138-14-4

N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide

Cat. No.: B2569206
CAS No.: 2130138-14-4
M. Wt: 248.249
InChI Key: AXMXYMJDGPDSGX-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide is a chemical compound characterized by the presence of a cyanomethyl group and a trifluoromethyl-substituted cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves the reaction of 4-(trifluoromethyl)cyclohexylamine with cyanomethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, where the reactants are combined in a single reaction vessel. This method can improve efficiency and yield by minimizing the need for intermediate purification steps. The use of molecular sieves and specific catalysts can further enhance the reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanomethyl group may interact with nucleophilic sites in enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide
  • N-(Cyanomethyl)-4-(trifluoromethyl)benzamide
  • N-(Cyanomethyl)-4-(trifluoromethyl)aniline

Uniqueness

N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to its aromatic counterparts

Properties

IUPAC Name

N-(cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-10(17)16-6-5-15/h8-9H,1-4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMXYMJDGPDSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)NCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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